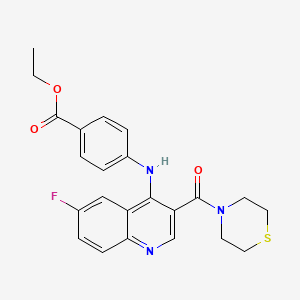
Ethyl 4-((6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of fluoroquinolones, which are a family of synthetic broad-spectrum antibiotics . Fluoroquinolones are known for their high level of antibacterial activity and wide spectrum, surpassing many antibiotics .
Synthesis Analysis
Fluoroquinolones are typically synthesized through various methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . The specific synthesis route for this compound would likely involve similar strategies, incorporating the thiomorpholine-4-carbonyl and benzoate groups at the appropriate stages.Molecular Structure Analysis
The molecular structure of this compound would be expected to feature a quinoline core, with a fluorine atom at the 6-position, an amino group at the 4-position linked to a benzoate group, and a thiomorpholine-4-carbonyl group at the 3-position. The exact structure would need to be confirmed through techniques such as NMR and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the fluoroquinoline core, as well as the thiomorpholine-4-carbonyl and benzoate groups. Fluoroquinolones are known to form complexes with metals, which could have implications for their reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Fluoroquinolones are generally well-absorbed and exhibit good tissue penetration . The presence of the thiomorpholine-4-carbonyl and benzoate groups could potentially influence these properties.Wissenschaftliche Forschungsanwendungen
Fluorescence and Biochemistry Applications
Quinoline derivatives, including those similar to Ethyl 4-((6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate, are known for their efficient fluorescence properties. These compounds are extensively utilized in biochemistry and medicine for studying various biological systems. Their sensitivity and selectivity make them suitable for DNA fluorophore applications based on fused aromatic systems (Aleksanyan & Hambardzumyan, 2013).
Organic Light-Emitting Device Applications
Quinoline derivatives demonstrate potential in organic light-emitting diode (OLED) applications. Their electronic structures, including donor and acceptor subunits, allow for efficient red emission, making them suitable for standard-red OLEDs. These properties open up avenues for the development of new materials for OLED technologies (Luo et al., 2015).
Antibacterial Properties
Certain quinoline derivatives exhibit significant antibacterial activities. Modifications in their structures, such as substituting different groups, can enhance their effectiveness against both Gram-positive and Gram-negative bacteria. This makes them valuable in the development of new antibacterial agents (Koga et al., 1980).
Synthesis of Novel Compounds
Quinoline derivatives are versatile in the synthesis of novel compounds. For instance, their interaction with various reagents can lead to the formation of new heterocyclic compounds with potential biological activities. This versatility is crucial in the exploration of new therapeutic agents (Gao et al., 2011).
Fluorescence Studies and Biological Applications
Extensive synthesis and fluorescence studies of N-aryl-2-aminoquinolines, a category related to this compound, highlight their potential in biological applications. Understanding their luminescence properties and how they are influenced by various factors such as hydrogen bonding and substituents aids in their application in biological imaging and sensing (Hisham et al., 2019).
Wirkmechanismus
Eigenschaften
IUPAC Name |
ethyl 4-[[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3S/c1-2-30-23(29)15-3-6-17(7-4-15)26-21-18-13-16(24)5-8-20(18)25-14-19(21)22(28)27-9-11-31-12-10-27/h3-8,13-14H,2,9-12H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDCKOCQYTXHTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((5-(allylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2470538.png)
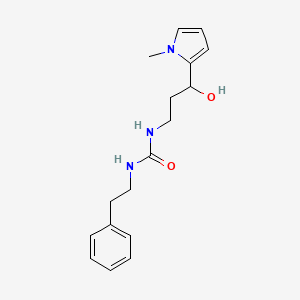
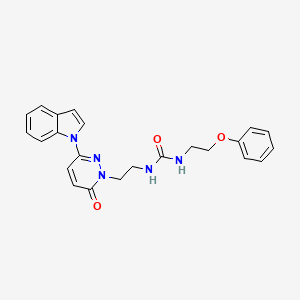
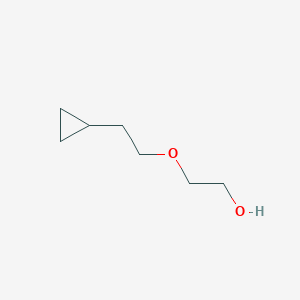
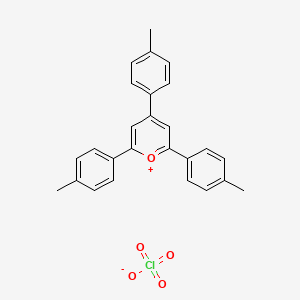
![[3-(1-Methylpyrrol-2-yl)morpholin-4-yl]-(2-methylsulfanylpyridin-4-yl)methanone](/img/structure/B2470550.png)
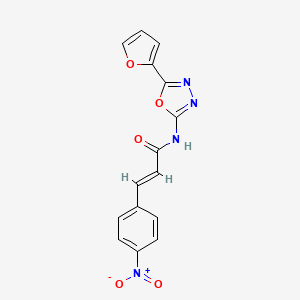
![N-(6-isopropylbenzo[d]thiazol-2-yl)-2-nitrobenzamide](/img/structure/B2470554.png)
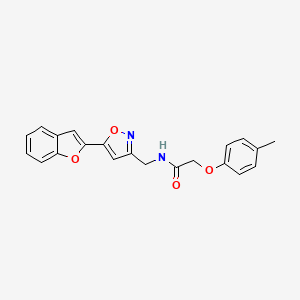
![5-chloro-2-methoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2470556.png)
![7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(prop-2-en-1-ylamino)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2470557.png)
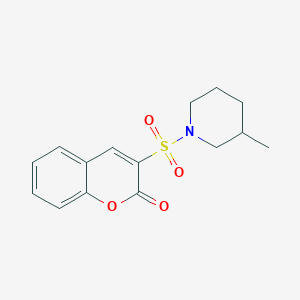

![3-Cyclopropyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B2470561.png)